molecular formula C18H22N4S2 B11500818 7-(diethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(diethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500818
M. Wt: 358.5 g/mol
InChI Key: KKJMBPPZZISWDZ-UHFFFAOYSA-N
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Description

7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) to form 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as receptors or enzymes, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino and phenyl groups contribute to its lipophilicity and ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H22N4S2

Molecular Weight

358.5 g/mol

IUPAC Name

7-(diethylamino)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H22N4S2/c1-4-10-14-19-16(21(5-2)6-3)15-17(20-14)22(18(23)24-15)13-11-8-7-9-12-13/h7-9,11-12H,4-6,10H2,1-3H3

InChI Key

KKJMBPPZZISWDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N(CC)CC)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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